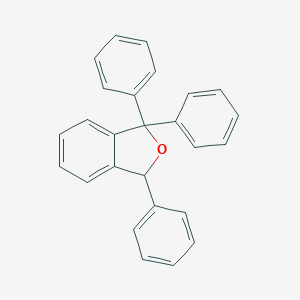

Phthalan, 1,1,3-triphenyl-

Description

Significance of the Phthalan (B41614) Core in Contemporary Organic Chemistry

The phthalan, or 1,3-dihydroisobenzofuran, framework is a recurring motif in a multitude of compounds that are significant in both biological and materials science contexts. clockss.org This oxygen-containing heterocyclic system is a core component of various pharmaceuticals, agrochemicals, and organic electronic materials. clockss.org The inherent structural features of the phthalan ring system allow for a wide range of chemical modifications, leading to a vast library of derivatives with diverse properties.

Many natural products and synthetic molecules containing the phthalan core exhibit notable pharmacological activities, including antidepressant, antioxidant, antifungal, antibacterial, and antitumor properties. clockss.org Furthermore, phthalans serve as crucial building blocks in the field of organic synthesis, enabling the construction of more complex molecular architectures. clockss.org The 1-phenyl-phthalan moiety, in particular, is frequently found in numerous natural products and commercially available drugs, highlighting the importance of aryl-substituted phthalans in medicinal chemistry. clockss.org

Historical Development of Phthalan Chemical Research

The journey into the chemistry of phthalan-related compounds began in the 19th century. A significant milestone was achieved in 1836 when the French chemist Auguste Laurent synthesized phthalic anhydride (B1165640) through the oxidation of naphthalene (B1677914). Current time information in Bangalore, IN. This work laid the groundwork for the broader field of phthalic chemistry. The direct investigation of phthalan compounds, however, gained momentum in the early 20th century. Current time information in Bangalore, IN. Early research into the synthesis of the phthalan ring system, such as the preparation of phthalan-4-carboxylic acid, marked the beginning of focused efforts to understand and manipulate this heterocyclic core. nih.gov Over the years, numerous synthetic methods have been developed to access a variety of substituted phthalans, reflecting the continuous interest in this class of compounds.

Research Landscape of 1,1,3-Triphenylphthalan within Substituted Phthalan Derivatives

1,1,3-Triphenylphthalan represents a specific member of the substituted phthalan family, characterized by the presence of three phenyl groups attached to the phthalan core. While extensive research specifically detailing the synthesis and reactivity of 1,1,3-triphenylphthalan is not widely available in peer-reviewed literature, its chemical identity is established and cataloged. nih.gov

The research landscape for substituted phthalans is quite active, with numerous studies focusing on the development of novel synthetic methodologies. For instance, palladium-catalyzed tandem reactions are being explored for the efficient construction of polysubstituted phthalan derivatives. rsc.org The study of electron-transfer-induced reductive cleavage of phthalans has also provided insights into their reactivity and potential synthetic applications. rsc.org

Aryl-substituted phthalans, in general, are of significant interest due to their potential biological activities. Research into new aryl-substituted phthalan derivatives from natural sources, such as endophytic fungi, continues to yield compounds with interesting structures and properties, like antioxidant activity. Current time information in Bangalore, IN. While specific applications for 1,1,3-triphenylphthalan have yet to be extensively reported, its structure suggests potential for investigation in materials science, possibly in the development of organic light-emitting diodes (OLEDs) or other electronic materials where triphenyl-substituted aromatic compounds have shown utility. The presence of multiple phenyl groups can influence the compound's steric and electronic properties, which are key factors in determining its physical and chemical behavior.

Chemical Compound Data

Below is a table summarizing the key identifiers and properties of Phthalan, 1,1,3-triphenyl-.

| Identifier | Value |

| Compound Name | Phthalan, 1,1,3-triphenyl- |

| IUPAC Name | 1,3,3-triphenyl-1,3-dihydroisobenzofuran |

| Molecular Formula | C₂₆H₂₀O |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 15115-65-8 |

| PubChem CID | 623196 |

| Spectral Data | GC-MS and Vapor Phase IR data are available. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

15115-65-8 |

|---|---|

Molecular Formula |

C26H20O |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

1,3,3-triphenyl-1H-2-benzofuran |

InChI |

InChI=1S/C26H20O/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |

InChI Key |

AWCOLNDIUXTEPJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |

Synonyms |

1,1,3-Triphenyl-1,3-dihydroisobenzofuran |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,3 Triphenylphthalan and Substituted Phthalans

Classical and Early Approaches to the Phthalan (B41614) Scaffold

Classical syntheses of the phthalan ring system have historically relied on intramolecular cyclization reactions, leveraging various functional group manipulations to construct the core ether linkage.

The formation of the five-membered ether ring of the phthalan system through intramolecular reaction is a cornerstone of classical synthesis. These strategies are broadly categorized by the nature of the key bond-forming step.

Electrophilic cyclization provides a powerful route to phthalans, typically proceeding via a stabilized carbocation intermediate. An example of this pathway is the acid-catalyzed cyclization of unsaturated benzyl (B1604629) alcohol derivatives. For instance, substrates such as (2-(1-phenylvinyl)phenyl)methanol can be treated with acid to promote the formation of a benzylic carbocation. The proximate vinyl group then acts as a nucleophile, attacking the carbocation to forge the new carbon-carbon bond and, after subsequent ring closure involving the hydroxyl group, form the phthalan ring system. nih.gov The reaction is driven by the formation of a stable heterocyclic product.

Table 1: Electrophilic Cyclization of 2-Alkenylbenzyl Alcohols

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | (2-Vinylphenyl)methanol | Phthalan | - |

Yields can be variable and are often dependent on the specific substrate and acid catalyst used.

Intramolecular nucleophilic substitution, often in the form of a Williamson ether synthesis, is a fundamental approach to forming the phthalan ether bond. This method typically involves a precursor molecule containing both a nucleophile (an alcohol) and a leaving group on an ortho-benzylic position. For example, a 2-(halomethyl)benzyl alcohol or a 2-(hydroxymethyl)benzyl halide can undergo intramolecular cyclization upon treatment with a base. chemicalbook.com The alkoxide, formed by deprotonation of the benzylic alcohol, acts as the nucleophile, displacing the halide from the adjacent benzylic position to close the ring and form the 1,3-dihydroisobenzofuran structure. The efficiency of this SN2 reaction is enhanced by the favorable proximity of the reacting groups, which facilitates the formation of the five-membered ring.

The Oxa-Pictet-Spengler reaction, an oxygen analog of the classic Pictet-Spengler reaction, is a powerful method for synthesizing pyran-fused aromatic heterocycles, including isochromans and, with appropriate substrates, phthalans. researchgate.netwikipedia.orgnih.gov The reaction involves the acid-catalyzed condensation of a β-arylethanol with an aldehyde or ketone to form an oxocarbenium ion, which is then attacked by the activated aromatic ring to effect cyclization. researchgate.net For the synthesis of phthalans, a 2-(hydroxymethyl)benzyl alcohol derivative would react with a carbonyl compound. The reaction proceeds under acidic conditions, and while it is more commonly employed for the synthesis of six-membered isochroman (B46142) rings, modifications to the starting materials allow for the formation of the five-membered phthalan scaffold, yielding hydroxy-substituted phthalans. researchgate.netwikipedia.org

The reduction of phthalides (cyclic esters) or their sulfur analogs, thiophthalides, presents another pathway to the phthalan scaffold. This transformation requires the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing lactones, but often lead to the over-reduction product, the corresponding diol, by cleaving the ether bond. harvard.edumasterorganicchemistry.com Therefore, more chemoselective reagents are required.

Reagents such as borane (B79455) (BH₃) complexes or silanes (e.g., triethylsilane) in the presence of a Lewis acid are often employed for the selective reduction of lactones to cyclic ethers. These methods can effectively convert the carbonyl group of a phthalide (B148349) into a methylene group without cleaving the C-O bond of the heterocyclic ring. Hydrodesulfurization of thiophthalides to phthalans can similarly be achieved using reducing agents known for C-S bond cleavage, such as Raney Nickel.

Intramolecular Cyclization Strategies

Transition Metal-Catalyzed Syntheses of Phthalans

Modern synthetic chemistry has seen the emergence of transition metal catalysis as a highly efficient tool for constructing complex molecules. youtube.com The synthesis of the phthalan ring system has benefited significantly from these advancements, enabling reactions with high selectivity and functional group tolerance.

A notable example is the copper-catalyzed enantioselective alkene carboetherification. nih.gov This method utilizes 2-vinylbenzyl alcohols as substrates, which undergo an intramolecular cyclization and subsequent coupling with a vinylarene in the presence of a chiral copper catalyst. nih.gov This process allows for the construction of enantioenriched phthalans with significant molecular complexity. The reaction proceeds through a proposed oxycupration step followed by radical addition and oxidation, demonstrating a sophisticated application of copper catalysis in heterocyclic synthesis. nih.gov

Table 2: Copper-Catalyzed Enantioselective Synthesis of Substituted Phthalans

| Entry | 2-Vinylbenzyl Alcohol Substrate | Alkene Coupling Partner | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (2-Vinylphenyl)methanol | Styrene | 1-Methyl-3-phenylphthalan | 85 | 88 |

| 2 | (2-Vinylphenyl)methanol | 4-Methoxystyrene | 1-Methyl-3-(4-methoxyphenyl)phthalan | 82 | 89 |

| 3 | (2-Vinylphenyl)methanol | 1,1-Diphenylethylene | 1-Methyl-3,3-diphenylphthalan | 81 | 86 |

Data adapted from relevant research on copper-catalyzed carboetherification reactions. nih.gov

Palladium-Catalyzed Transformations

Palladium catalysis has emerged as a powerful tool for the construction of complex organic molecules, and the synthesis of phthalans is no exception. Various palladium-catalyzed reactions have been developed to afford substituted 1,3-dihydroisobenzofurans, often with high levels of selectivity.

Tandem Hydroalkynylation, Isomerization, Diels-Alder Cycloaddition, and Aromatization Sequences

A novel and atom-economical approach to phthalan derivatives involves a palladium-catalyzed tandem reaction sequence. This methodology combines hydroalkynylation, isomerization, Diels-Alder cycloaddition, and aromatization in a single operation. ccspublishing.org.cn This process demonstrates a highly ordered cascade of reactions to achieve the desired phthalan framework. The reaction mechanism is a key aspect of this transformation, showcasing the versatility of palladium catalysis in orchestrating multiple bond-forming events.

The general scheme for this tandem reaction is depicted below:

Hydroalkynylation: An initial palladium-catalyzed addition of a nucleophile to an alkyne.

Isomerization: Rearrangement of the resulting intermediate.

Diels-Alder Cycloaddition: An intramolecular [4+2] cycloaddition to form a bicyclic intermediate.

Aromatization: The final step to yield the stable phthalan ring system.

This method provides a facile route to phthalan derivatives in moderate yields and is noted for its atom economy. ccspublishing.org.cn

Domino Carbopalladation of Bromoenynes and Internal Alkynes for Substituted 1,3-Dihydroisobenzofurans

An efficient hetero-annulation protocol for the synthesis of 4,5,6-trisubstituted-1,3-dihydroisobenzofurans has been developed utilizing a palladium-catalyzed domino carbopalladation of bromoenynes and internal alkynes. rsc.org This reaction proceeds through an intramolecular Heck cyclization (5-exo-dig) followed by the termination of the resulting diene with an internal alkyne. This process yields highly substituted isobenzofurans in moderate to good yields.

The reaction conditions for this domino carbopalladation have been optimized, as summarized in the table below.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (5) | PPh3 (10) | Et3N | DMF | 90 | 5 | 48 |

| 2 | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 | DMF | 90 | 5 | 65 |

| 3 | Pd(OAc)2 (5) | PPh3 (10) | Cs2CO3 | DMF | 90 | 5 | 82 |

| 4 | PdCl2 (5) | PPh3 (10) | Cs2CO3 | DMF | 90 | 5 | 75 |

Regioselective and Stereoselective Palladium-Catalyzed Routes

The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. While specific literature on the broad palladium-catalyzed regioselective and stereoselective synthesis of a wide range of substituted phthalans is nuanced, the principles can be inferred from related palladium-catalyzed syntheses of other heterocyclic systems. For instance, palladium-catalyzed cascade reactions are known to proceed with high regio- and stereoselectivity in the formation of dihydroisoquinolinones. These reactions often involve the intramolecular carbopalladation of alkynes, where the regioselectivity is controlled by the mode of cyclization (e.g., exo-dig vs. endo-dig) and the nature of the substituents.

Furthermore, the stereoselective synthesis of cis-1,3-disubstituted 1,3-dihydroisobenzofurans has been achieved through arenechromium tricarbonyl methodology, demonstrating that high diastereoselectivity can be obtained in the formation of the phthalan ring. While not a palladium-catalyzed route, it highlights the importance of stereocontrol in this class of compounds. The development of enantioselective palladium-catalyzed methods for phthalan synthesis remains an area of active research.

Rhodium-Catalyzed Cycloaddition Reactions

Rhodium catalysts have also been employed in cycloaddition reactions to construct various cyclic and bicyclic systems.

Carbonylative [3+2+1] Cycloaddition Methodologies

The rhodium-catalyzed carbonylative [3+2+1] cycloaddition of trienes and carbon monoxide has been reported as a method for the formation of bicyclic cyclohexenones. acs.org This reaction demonstrates a formal [3+2+1] cycloaddition process. However, a correction to the initial report indicated that the products formed were actually bicyclic cyclopentanones resulting from a [2+2+1] cycloaddition. acs.org While this methodology is a powerful tool for the synthesis of carbocycles, its direct application to the synthesis of phthalans has not been extensively documented in the literature. The reaction typically involves the use of a rhodium catalyst, such as [Rh(cod)Cl]2, in a suitable solvent like toluene (B28343) at elevated temperatures. The generality of this bicyclic ketone formation has been explored with a range of triene substrates, affording the products in moderate to high yields. acs.org

Iridium-Catalyzed [4+2] Cycloaddition of Alkynyl Bromides

Iridium catalysts have been shown to be effective in promoting intramolecular [4+2] cycloadditions of diene-tethered alkynyl halides. beilstein-journals.org This methodology provides a route to halogenated bicyclic products in good yields, typically ranging from 75% to 94%. beilstein-journals.org The reaction proceeds smoothly at 90 °C, and importantly, oxidative insertion of the iridium catalyst into the carbon-halide bond is not observed as a competing process. beilstein-journals.org

A key feature of this reaction is the high stereoselectivity, with the formation of a single stereoisomer in each case. beilstein-journals.org The hydrogen at the ring junction and the R group are observed to be in an anti-configuration. beilstein-journals.org The optimization of the catalytic system has shown that [IrCl(cod)]2 as the catalyst precursor and dppe as the phosphine (B1218219) ligand are most suitable for this transformation. beilstein-journals.org

The table below summarizes the results for the iridium-catalyzed intramolecular [4+2] cycloaddition of various alkynyl bromides.

| Substrate | R Group | Yield (%) |

|---|---|---|

| 1a | Me | 85 |

| 1b | Et | 82 |

| 1c | Ph | 94 |

| 1d | CH2OBn | 75 |

This iridium-catalyzed cycloaddition represents a valuable method for the synthesis of functionalized bicyclic systems, which can be precursors to or analogs of the phthalan framework.

Nickel-Catalyzed Cycloaddition Processes

Nickel catalysts have proven effective in constructing the core structure of substituted phthalans through cycloaddition reactions. These methods offer pathways to complex molecules from simpler starting materials.

Cycloaddition of Diynes and Tropones

A notable method for synthesizing phthalan precursors involves the nickel-catalyzed cycloaddition of diynes and tropone (B1200060). Research has demonstrated that a catalyst system comprising nickel and an N-heterocyclic carbene (NHC) can effectively couple various diynes to the C(α)–C(β) double bond of tropone. acs.orgnih.govnih.gov This reaction is significant as it represents a rare example of using aromatic tropone as an enone equivalent in a metal-catalyzed cycloaddition. acs.orgnih.govnih.gov

The process typically involves reacting a diyne with tropone in the presence of a Ni(0) source, such as Ni(cod)₂, and an NHC ligand like 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (B103921) (SIPr). This reaction affords fused tricyclic products that incorporate the phthalan skeleton. nih.gov The reaction demonstrates broad substrate scope, tolerating a range of functional groups on the diyne backbone, and proceeds with excellent regioselectivity when unsymmetrical diynes are used. nih.gov

Mechanistic studies, supported by theoretical calculations, indicate that the reaction does not follow a typical Diels-Alder pathway. Instead, it proceeds through the formation of a nickelacyclopentadiene intermediate from the diyne. This intermediate then undergoes a unique 8π insertion of tropone, followed by reductive elimination to generate the final fused tricyclic product. acs.orgnih.gov

Table 1: Nickel-Catalyzed Cycloaddition of Diynes and Tropone

| Catalyst System | Substrates | Key Conditions | Product Type | Yield |

| Ni(cod)₂ / SIPr | Diyne, Tropone | THF, 60 °C, 5 h | Fused Tricyclic Phthalan Precursors | Good to Excellent |

Sequential Ni(II)-Catalyzed Diels–Alder Reactions for Polycyclic Arenes from Isobenzofurans

Detailed research findings specifically describing sequential Ni(II)-catalyzed Diels-Alder reactions involving isobenzofurans for the synthesis of polycyclic arenes could not be located in the searched literature. While nickel-catalyzed cycloadditions are a well-established field, the specific application to isobenzofuran (B1246724) Diels-Alder reactions as outlined was not found.

Cobalt-Mediated and Cobalt-MOF Catalysis in Phthalan Synthesis

Cobalt-based catalysts, particularly those integrated into Metal-Organic Frameworks (MOFs), have emerged as effective heterogeneous catalysts for the synthesis of functionalized benzenes, including phthalan derivatives. These systems offer advantages such as high efficiency, air stability, and reusability. nih.gov

The key reaction is a [2+2+2] cycloaddition of diynes with alkynes. nih.govresearchgate.net A highly active cobalt-based MOF (designated Co-MOF-1) has been shown to catalyze this transformation effectively. nih.govsemanticscholar.org The reaction proceeds under relatively mild conditions, typically requiring a phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) and a reducing agent such as zinc powder in a solvent like 1,2-dichloroethane (B1671644) (DCE). nih.gov This method provides a powerful, atom-economical route to construct the polysubstituted benzene (B151609) core of phthalan structures in a single step from readily available components. nih.govresearchgate.net The catalyst's high affinity for alkynes contributes to its efficiency and selectivity. nih.gov

Table 2: Cobalt-MOF Catalysis for Phthalan Synthesis

| Catalyst System | Reaction Type | Substrates | Key Conditions | Product Type | Yield |

| Co-MOF-1 / dppp (B1165662) / Zn | [2+2+2] Cycloaddition | N-Tosyl-substituted diyne, Phenylacetylene | DCE, 80 °C, 24 h | Substituted Phthalan | up to 95% nih.govsemanticscholar.org |

Metal-Free and Organocatalytic Approaches

While metal-catalyzed reactions are prominent, metal-free and organocatalytic methods provide alternative synthetic routes, avoiding potential metal contamination in the final products.

Phosphine-Promoted Cyclizations and Rearrangements

Phosphines are versatile organocatalysts known to promote a variety of ring-forming reactions.

Specific research findings detailing the phosphine-promoted intramolecular cyclization of dicyclopropenones for the synthesis of phthalan or its derivatives could not be identified in the available literature.

Asymmetric Catalytic Oxa-Michael Reactions for 1-Substituted Phthalans

The asymmetric intramolecular oxa-Michael reaction represents a powerful strategy for the enantioselective synthesis of chiral 1-substituted phthalans. This approach typically involves the cyclization of a substrate containing both a nucleophilic hydroxyl group and an α,β-unsaturated carbonyl moiety. The use of chiral organocatalysts is crucial for achieving high enantioselectivity.

One notable example involves the use of cinchona squaramide-based organocatalysts. researchgate.net These catalysts have been successfully employed in the enantioselective intramolecular oxa-Michael reaction of enones and α,β-unsaturated esters that also contain a benzylic alcohol. researchgate.netnih.gov The reaction proceeds to furnish the corresponding 1,3-dihydroisobenzofuranyl-1-methylene ketones and esters in excellent yields and with high levels of enantioselectivity. researchgate.net

A key feature of this methodology is the ability of the bifunctional squaramide catalyst to activate both the nucleophile (the hydroxyl group) and the electrophile (the α,β-unsaturated system) simultaneously, thereby facilitating the cyclization in a stereocontrolled manner. Furthermore, it has been demonstrated that enantioenriched 1,3-dihydroisobenzofuranyl-1-methylene ketone can be synthesized through a one-pot Wittig/oxa-Michael reaction cascade starting from 1,3-dihydro-2-benzofuran-1-ol. nih.gov

| Catalyst Type | Substrate | Product | Yield | Enantioselectivity (ee) |

| Cinchona Squaramide | Enone with benzylic alcohol | 1,3-Dihydroisobenzofuranyl-1-methylene ketone | Excellent | High |

| Cinchona Squaramide | α,β-Unsaturated ester with benzylic alcohol | 1,3-Dihydroisobenzofuranyl-1-methylene ester | Excellent | High |

Intramolecular Oxa-Mannich Reactions for 1-Aminophthalan Derivatives

The synthesis of 1-aminophthalan derivatives can be efficiently achieved through an intramolecular oxa-Mannich reaction. This reaction involves the cyclization of a hemiaminal intermediate, which is formed from the reaction of a suitable phthalanol precursor with an amine.

A metal-free approach has been developed for the synthesis of 1-aminophthalans, which utilizes the intramolecular oxa-Mannich reaction of 1,3-dihydro-2-benzofuran-1-ols with p-toluenesulfonylamine. chemicalbook.com In this process, the reaction is promoted by a base, such as cesium carbonate (Cs₂CO₃), without the need for a metal catalyst. chemicalbook.com The selection of the amine component is critical for the success of the reaction, with p-toluenesulfonylamine proving to be an effective nitrogen source, leading to the formation of the desired 1-aminophthalan derivatives in moderate to good yields. chemicalbook.com

Initial investigations into this reaction explored various protected amines, including BocNH₂ and Ph₂PONH₂, but these resulted in low yields of the desired product. chemicalbook.com The optimized conditions involve conducting the reaction in the presence of Cs₂CO₃ and 4 Å molecular sieves to remove water, which drives the reaction towards the cyclized product. chemicalbook.com

| Amine Source | Base | Solvent | Yield |

| BocNH₂ | Cs₂CO₃ | CH₂Cl₂ | 11% |

| TsNH₂ | Cs₂CO₃ | CH₂Cl₂ | 45% |

| Ph₂PONH₂ | Cs₂CO₃ | CH₂Cl₂ | Trace |

Asymmetric Phase-Transfer Catalysis in Phthalide Derivatization

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including derivatives of phthalides, which are structurally related to phthalans. chim.itprepchem.comdergipark.org.tr This methodology is particularly effective for the alkylation of weakly acidic substrates under mild biphasic conditions. chim.itdergipark.org.tr

In the context of phthalide derivatization, asymmetric PTC has been successfully applied to the γ-alkylation of phthalide 3-carboxylic esters. chim.it This reaction provides access to 3,3-disubstituted phthalide derivatives featuring a chiral quaternary carbon atom at the γ-position. The use of chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, as phase-transfer catalysts is key to inducing enantioselectivity. chim.itresearchgate.net

The reaction typically proceeds with good to excellent yields and moderate to good enantioselectivities (74–88% ee). chim.it A significant advantage of this method is that the enantiomeric purity of the products can often be enhanced to 94–95% ee through recrystallization. chim.it The reaction conditions are tolerant of a range of substituents on both the phthalide core and the alkylating agent, accommodating both electron-withdrawing and electron-releasing groups. chim.it The design of the chiral catalyst is crucial for achieving high stereocontrol, as it forms a well-defined chiral ion pair with the enolate of the substrate, which then reacts with the electrophile in an enantioselective manner. dergipark.org.tr

Reductive Ring-Opening and Subsequent Functionalization Strategies

The phthalan ring system can be opened reductively through an electron-transfer process using alkali metals in aprotic solvents. mdpi.com The reaction of phthalan with lithium metal in the presence of a catalytic amount of an aromatic electron carrier, such as naphthalene (B1677914), in tetrahydrofuran (B95107) (THF) leads to the regioselective cleavage of an arylmethyl carbon-oxygen bond. mdpi.com

This process involves the transfer of electrons from the lithium metal to the naphthalene, forming the lithium naphthalenide radical anion. This radical anion then transfers an electron to the phthalan molecule, initiating the ring-opening cascade. The reductive cleavage results in the formation of a stable dianionic intermediate. mdpi.com While lithium is highly effective, other alkali metals like sodium and potassium have been found to be less efficient for this transformation, often leading to the recovery of the starting material. mdpi.com The amount of lithium metal used can influence the reaction pathway; for instance, with certain substituted phthalans, an excess of lithium can lead to further reduction to a hydrocarbon product. mdpi.com

The dianionic intermediates generated from the reductive ring-opening of phthalans are potent nucleophiles and can be trapped with a variety of electrophiles. mdpi.com This strategy provides a versatile method for the synthesis of ortho-substituted arylmethyl alcohols and other functionalized aromatic compounds. mdpi.com

The dianionic species can react with a wide range of electrophiles, including:

Alkyl halides: Leading to the formation of C-C bonds.

Carbonyl derivatives (aldehydes and ketones): Resulting in the formation of diols after quenching.

Carbon dioxide (CO₂): To produce carboxylic acids.

The reaction of the dianionic intermediate with chiral electrophiles, such as N-tert-butylsulfinyl aldimines, has been shown to proceed with high diastereoselectivity, enabling the synthesis of chiral amino alcohols. These products can then be further transformed into valuable heterocyclic structures like tetrahydroisoquinolines. The regioselectivity of the initial reductive cleavage in substituted phthalans plays a crucial role in determining the final structure of the functionalized product. mdpi.com

Advanced Spectroscopic and Structural Analysis of Phthalans

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon skeleton and identifying the chemical environment of each proton.

While specific experimental spectra for 1,1,3-triphenylphthalan are not widely published, a theoretical analysis based on established principles of NMR spectroscopy allows for the accurate prediction of its ¹H and ¹³C NMR spectra. The structure contains several distinct electronic environments, which would give rise to a series of predictable signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region due to the presence of four distinct phenyl rings. The protons on the two phenyl groups at the C1 position are chemically equivalent due to free rotation around the C-C bond. The phenyl group at C3 and the fused benzene (B151609) ring of the phthalan (B41614) core present unique sets of protons.

Aromatic Protons (C₆H₅ and C₆H₄): These protons would appear in the downfield region, typically between δ 7.0 and 7.6 ppm. The signals would be complex multiplets due to extensive spin-spin coupling between adjacent protons (ortho, meta, and para coupling).

Methine Proton (H3): The single proton at the C3 position is a benzylic and ether-linked proton. It is expected to be deshielded and appear as a singlet at approximately δ 6.0-6.5 ppm, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. Due to symmetry, some carbon signals from the two phenyl groups at C1 would overlap.

Aromatic Carbons: The numerous aromatic carbons would generate a cluster of signals in the typical range of δ 125-150 ppm. sciex.com

Quaternary Carbons: The spectrum would be characterized by several distinct quaternary carbon signals. The C1 carbon, bonded to two phenyl groups and an oxygen, would be significantly deshielded, appearing around δ 90-100 ppm. The carbons of the fused benzene ring to which the other rings are attached (C3a and C7a) would also be found in the aromatic region but can be distinguished with advanced techniques.

Methine Carbon (C3): The C3 carbon, attached to a phenyl group, an oxygen, and a hydrogen, would also be found in the deshielded region, typically around δ 80-90 ppm.

A summary of the predicted chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H3 | 6.2 (singlet) | - |

| Aromatic H | 7.0 - 7.6 (multiplets) | - |

| C1 | - | ~95 |

| C3 | - | ~85 |

| Aromatic C | - | 125 - 150 |

| C3a, C7a | - | ~140-150 |

This is an interactive data table. Users can sort and filter the data as needed.

For unambiguous assignment of all proton and carbon signals in complex molecules like 1,1,3-triphenylphthalan and its derivatives, multi-dimensional NMR techniques are essential. nih.gov

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal proton-proton coupling networks. This would be particularly useful in assigning the protons within each of the four aromatic rings by identifying which protons are adjacent to one another (ortho-coupling). researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the C3-H3 pair.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons over two to three bonds. columbia.edu This technique is critical for identifying quaternary carbons, which produce no signal in an HSQC spectrum. For instance, correlations from the H3 proton to the carbons of the attached phenyl ring and to the quaternary carbons of the phthalan core (C1, C3a) would establish the connectivity of the entire molecular framework. researchgate.netresearchgate.net Analysis of substituted phthalan derivatives has shown these techniques to be crucial for full structural confirmation. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 1,1,3-triphenylphthalan would be dominated by absorptions characteristic of its aromatic rings and the C-O ether linkage.

Key expected absorption bands include:

Aromatic C-H Stretch: A sharp absorption band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is characteristic of C-H bonds on an aromatic ring. vscht.czmasterorganicchemistry.com

Aliphatic C-H Stretch: The methine C-H bond at the C3 position would exhibit a stretching vibration just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

Aromatic C=C Stretch: Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings. vscht.cz

C-O Ether Stretch: A strong, characteristic absorption band for the aryl-alkyl ether C-O stretching is expected in the range of 1050-1250 cm⁻¹. vscht.cz

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, arising from various bending vibrations.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2920 - 2960 | Medium |

| Aromatic C=C Overtones | 1650 - 2000 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong, Sharp |

| C-O-C Ether Stretch | 1070 - 1150 | Strong |

This is an interactive data table based on typical IR absorption values.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight, elemental composition, and structural features of a compound.

High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov For Phthalan, 1,1,3-triphenyl-, with a molecular formula of C₂₆H₂₀O, the calculated monoisotopic mass is 348.1514 Da. An HRMS experiment would be expected to yield a measured mass extremely close to this theoretical value, thereby confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC separates the compound from any impurities before it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows the molecular ion (M⁺·) and a series of fragment ions.

The electron ionization mass spectrum of 1,1,3-triphenylphthalan would show a molecular ion peak at m/z = 348, corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. A plausible fragmentation pathway involves the cleavage of the phenyl substituents. A key and highly stable fragment would be the triphenylmethyl (trityl) cation, though its direct observation can be complex. The most common fragmentation involves the loss of one of the phenyl groups.

A primary fragmentation step would be the loss of a phenyl radical (C₆H₅•, 77 Da) from the molecular ion to form a stable cation at m/z 271.

M⁺· (m/z 348) → [M - C₆H₅]⁺ (m/z 271) + C₆H₅•

Further fragmentation of the m/z 271 ion could occur, leading to other observed peaks. Analysis of the NIST mass spectrum for this compound shows significant peaks at m/z 271, 193, and 165, supporting a fragmentation pathway initiated by the loss of a phenyl group.

| m/z Value | Proposed Fragment Identity | Relative Intensity |

| 348 | [C₂₆H₂₀O]⁺· (Molecular Ion) | Low |

| 271 | [M - C₆H₅]⁺ | High |

| 193 | [C₁₅H₉O]⁺ | Medium |

| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) | High |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Medium |

This is an interactive data table based on published mass spectral data.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules. This powerful analytical technique provides precise atomic coordinates in the crystal lattice, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray diffraction using anomalous scattering is the gold standard for determining the absolute configuration of stereogenic centers.

While a specific crystal structure for Phthalan, 1,1,3-triphenyl- has not been deposited in publicly available crystallographic databases, the principles of its structural elucidation can be understood through the analysis of closely related compounds. For instance, the X-ray diffraction investigation of 1,1-diphenyl-3-methyl-6,7-dimethoxy-1,3-dihydroisobenzofuran, a structurally analogous compound, demonstrates the utility of this technique. researchgate.net Such an analysis for Phthalan, 1,1,3-triphenyl- would reveal the conformation of the phthalan ring system and the spatial orientation of the three phenyl substituents.

The solid-state conformation is dictated by a combination of intramolecular forces (steric and electronic effects) and intermolecular forces (crystal packing effects), such as van der Waals interactions and potential C-H···π interactions between phenyl rings of adjacent molecules. The analysis would precisely define the puckering of the five-membered dihydroisobenzofuran ring and the rotational angles of the phenyl groups relative to the core structure. If the compound crystallizes in a non-centrosymmetric space group, the analysis could also definitively establish the absolute stereochemistry of the chiral center at the C3 position, should an enantiomerically pure sample be used.

Below is a representative table of the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on Phthalan, 1,1,3-triphenyl-.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₂₆H₂₀O |

| Formula Weight | 348.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.345(5) |

| β (°) | 105.67(2) |

| Volume (ų) | 1856.7(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.245 |

| Radiation (λ, Å) | MoKα (0.71073) |

| R-factor (%) | 4.5 |

Hyphenated Techniques for Comprehensive Structural Characterization (e.g., LC-MS/MS, CID, EAD)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the detailed structural characterization of individual components. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern analytical chemistry, combining the powerful separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. researchgate.netresearchgate.net

For a compound like Phthalan, 1,1,3-triphenyl-, LC-MS/MS would serve as an ideal tool for its identification and characterization, even in trace amounts within a complex matrix. The liquid chromatography stage would separate the target analyte from impurities or other components, after which it would be introduced into the mass spectrometer. Electrospray ionization (ESI) would likely be used to generate protonated molecules [M+H]⁺ of the analyte.

Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) experiments, particularly utilizing collision-induced dissociation (CID), are employed for structural elucidation. nih.gov In this process, the precursor ion (e.g., the protonated molecule of Phthalan, 1,1,3-triphenyl- at m/z 349.16) is selected and subjected to collisions with an inert gas (such as argon or nitrogen). This collision converts kinetic energy into internal energy, leading to the fragmentation of the precursor ion. nih.gov The resulting product ions are then mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint.

For Phthalan, 1,1,3-triphenyl-, the most probable fragmentation pathways would involve the cleavage of bonds at the C1 and C3 positions of the phthalan core, which are sterically hindered and electronically activated. A primary fragmentation route would likely be the loss of a phenyl group (C₆H₅, 77 Da) or a benzene molecule (C₆H₆, 78 Da). The cleavage of the ether bond within the phthalan ring could also lead to characteristic fragment ions.

Electron-Activated Dissociation (EAD)

Electron-activated dissociation (EAD) is a newer, complementary fragmentation technique that involves the interaction of ions with low-energy electrons. Unlike CID, which vibrationally excites ions, EAD proceeds through electron capture or electron transfer, leading to different and often more extensive fragmentation pathways. This can provide unique structural information that may not be accessible through CID. For singly charged ions, EAD can generate radical ions, leading to cleavages that are not observed in typical CID spectra, thus offering a more complete picture of the molecule's structure.

The following table outlines the plausible fragmentation data for Phthalan, 1,1,3-triphenyl- that could be obtained from an LC-MS/MS experiment utilizing CID.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

|---|---|---|---|

| 349.16 ([M+H]⁺) | 271.12 | C₆H₆ (Benzene) | [C₂₀H₁₅O]⁺ |

| 349.16 ([M+H]⁺) | 257.10 | C₇H₈O (Cresol isomer) | [C₁₉H₁₃]⁺ |

| 349.16 ([M+H]⁺) | 181.07 | C₁₃H₁₀ (Fluorene) | [C₁₃H₉O]⁺ |

| 271.12 | 194.08 | C₆H₅ (Phenyl radical) | [C₁₄H₁₀O]⁺ |

| 271.12 | 165.07 | C₇H₈O (Cresol isomer) | [C₁₃H₉]⁺ |

Stereochemistry and Conformational Analysis of Phthalan Systems

Stereoisomerism and Chirality in Substituted Phthalans

Stereoisomerism arises in molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. wikipedia.orglibretexts.org In substituted phthalan (B41614) systems, the introduction of one or more substituents on the phthalan core can lead to the formation of stereoisomers, including enantiomers and diastereomers. wikipedia.orgiosrjournals.org

A primary source of chirality in substituted phthalans is the presence of a chiral center, which is a carbon atom bonded to four different groups. utexas.edumsu.edu For instance, in 1,1,3-triphenylphthalan, if the phenyl groups at the 1-position are different, or if there is a substituent at a position other than 1 or 3 that makes the four groups attached to C1 or C3 unique, these carbons can become chiral centers. The presence of a single chiral center in a phthalan derivative is sufficient to render the molecule chiral, leading to the existence of a pair of enantiomers. msu.edu Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. wikipedia.orglibretexts.org

When a phthalan derivative possesses two or more chiral centers, diastereomers can arise. iosrjournals.org Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical and chemical properties. wikipedia.org The maximum number of possible stereoisomers for a molecule with 'n' chiral centers is 2n. iosrjournals.orgutexas.edu

The spatial arrangement of substituents in these stereoisomers can significantly influence their biological activity and chemical reactivity. Therefore, understanding and controlling the stereochemistry of substituted phthalans is of paramount importance in fields such as medicinal chemistry and materials science. rijournals.com

Diastereoselectivity and Enantioselectivity in Phthalan Synthesis and Reactions

Achieving control over the stereochemical outcome of chemical reactions is a central goal in modern organic synthesis. rijournals.com In the context of phthalan chemistry, diastereoselectivity and enantioselectivity are key considerations in the synthesis of stereochemically pure compounds.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. msu.edu In the synthesis of polysubstituted phthalan analogs, such as certain tetrahydropyrans, high diastereoselectivity can be achieved through methods like indium trichloride-mediated cyclizations. nih.gov The stereochemistry of the starting materials can directly influence the stereochemical configuration of the final product. nih.gov For example, the geometry of homoallyl alcohols used in cyclization reactions with aldehydes has been shown to dictate the stereochemistry of the resulting tetrahydropyran (B127337) products. nih.gov

Enantioselectivity , on the other hand, is the preferential formation of one enantiomer over its mirror image. msu.edu Enantioselective synthesis is crucial for producing chiral molecules with specific biological activities, as different enantiomers of a compound can have vastly different physiological effects. wikipedia.org Strategies for achieving enantioselectivity in reactions that generate phthalan-like structures often involve the use of chiral catalysts or auxiliaries. rijournals.com For instance, enantioselective photocatalysis has emerged as a powerful tool for the synthesis of chiral cyclic compounds. mdpi.com Chiral catalysts, such as those based on ruthenium or iridium, can facilitate cycloaddition reactions that produce chiral products with high enantiomeric excess (ee). mdpi.com Similarly, enantioselective catalytic Diels-Alder reactions have been developed for the synthesis of chiral carbocycles, a strategy that could potentially be adapted for the asymmetric synthesis of certain phthalan derivatives. princeton.edu

The development of highly diastereoselective and enantioselective synthetic methods allows for the targeted preparation of specific stereoisomers of substituted phthalans, enabling detailed studies of their properties and applications.

Strategies for Stereochemical Control and Atropisomerism in Phthalan Chemistry

The ability to control the stereochemistry of a molecule is a cornerstone of modern organic synthesis and is essential for the development of new drugs and materials. rijournals.comnih.gov In phthalan chemistry, strategies for stereochemical control aim to selectively produce a desired stereoisomer.

One key strategy involves the use of chiral catalysts or reagents to induce asymmetry in a reaction. rijournals.com This can lead to the formation of a single enantiomer or a significant enrichment of one enantiomer over the other. Another approach is to use a chiral auxiliary , which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. researchgate.net

A particularly interesting aspect of stereochemistry in certain phthalan derivatives is the potential for atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.orgrowansci.com This phenomenon is most commonly observed in biaryl systems but can also occur in other molecules where bulky substituents restrict free rotation. wikipedia.org If the barrier to rotation is sufficiently high, the different rotational isomers (rotamers) can be isolated as stable, distinct compounds. wikipedia.org

The stability of atropisomers is classified based on their rotational energy barrier. academie-sciences.fr

Class 1 atropisomers have low rotational barriers and interconvert rapidly at room temperature. academie-sciences.fr

Class 2 atropisomers have intermediate barriers and racemize on a timescale of hours to months. academie-sciences.fr

Class 3 atropisomers have high rotational barriers and are configurationally stable for extended periods. academie-sciences.fr

Atropisomerism introduces an additional element of chirality, known as axial chirality, to a molecule. rowansci.com The presence of atropisomers can have significant implications in medicinal chemistry, as different atropisomers of a drug can exhibit different biological activities. nsf.govnih.gov Therefore, understanding and controlling atropisomerism is an important consideration in the design and synthesis of complex phthalan derivatives. nih.gov

The table below summarizes the different types of stereoisomers that can be encountered in substituted phthalan systems:

| Stereoisomer Type | Description | Key Feature |

| Enantiomers | Non-superimposable mirror images. wikipedia.org | Arise from one or more chiral centers. utexas.edu |

| Diastereomers | Stereoisomers that are not mirror images. wikipedia.org | Occur in molecules with two or more chiral centers. iosrjournals.org |

| Atropisomers | Stereoisomers resulting from hindered rotation around a single bond. wikipedia.org | Exhibit axial chirality due to restricted rotation. rowansci.com |

Synthesis and Reactivity of Advanced Phthalan Derivatives and Analogues

Synthesis of Variously Substituted 1,3-Dihydroisobenzofurans

The construction of the 1,3-dihydroisobenzofuran skeleton can be achieved through various synthetic routes, allowing for the introduction of a wide range of substituents at different positions of the heterocyclic ring.

Mono- and Di-Substituted Phthalan (B41614) Cores

An efficient and versatile method for synthesizing substituted 1,3-dihydroisobenzofurans begins with salicylaldehydes. This strategy involves a three-step sequence:

Formation of N-aroylhydrazones via reaction of salicylaldehydes with benzoylhydrazines.

Oxidation of the resulting hydrazones with lead tetraacetate to yield key o-aroylbenzaldehyde intermediates.

Reduction with sodium borohydride (B1222165) followed by acid-catalyzed cyclization to afford the final 1,3-dihydroisobenzofuran derivatives.

This method demonstrates good tolerance for various functional groups, particularly on the benzhydrazide component. For instance, benzhydrazides containing electron-withdrawing groups like halogens or nitro groups can be successfully converted into the corresponding substituted phthalans.

Table 1: Synthesis of Substituted 1,3-Dihydroisobenzofurans

| Entry | R1 | R2 | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | H | 1-Phenyl-1,3-dihydroisobenzofuran | 85 |

| 2 | H | 4-Cl | 1-(4-Chlorophenyl)-1,3-dihydroisobenzofuran | 83 |

| 3 | H | 2-Cl | 1-(2-Chlorophenyl)-1,3-dihydroisobenzofuran | 80 |

| 4 | H | 4-NO2 | 1-(4-Nitrophenyl)-1,3-dihydroisobenzofuran | 72 |

Data compiled from a study on the efficient synthesis of 1,3-dihydroisobenzofurans.

Another notable approach is the enantioselective synthesis of 1,3-disubstituted 1,3-dihydroisobenzofurans through a cascade allylboration/oxo-Michael reaction catalyzed by a chiral phosphoric acid.

Tri- and Tetra-Substituted Phthalan Cores

The synthesis of more complex, highly substituted phthalan cores, such as 1,1,3-triphenyl-1,3-dihydroisobenzofuran, often requires the use of organometallic reagents. One established method for the synthesis of 1,3-diphenylisobenzofuran, a related tri-substituted analogue, involves the reaction of methyl 2-formylbenzoate (B1231588) with phenylmagnesium bromide. This Grignard reaction is followed by an acid-catalyzed cyclization to yield the desired product.

A procedure for synthesizing 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, a key intermediate for various pharmaceuticals, involves the dropwise addition of p-fluorophenyl magnesium bromide to a solution of 1-oxo-1,3-dihydro-isobenzofuran-5-carbonitrile in tetrahydrofuran (B95107) (THF) at low temperatures. This approach highlights the utility of Grignard reagents in creating substituted phthalan structures.

Annulated Phthalan Structures and Polycyclic Systems

Annulated phthalan structures and other polycyclic systems can be constructed using intramolecular cycloaddition reactions. A powerful strategy involves the oxidative generation of highly reactive isobenzofurans from phthalan precursors. These transient isobenzofurans can then undergo an intramolecular Diels-Alder (IMDA) reaction with a tethered dienophile to construct complex, fused ring systems.

This sequence is typically facilitated by treating phthalan derivatives with an oxidizing agent like p-chloranil at high temperatures. The reaction proceeds to give endo cycloadducts exclusively and has been shown to be reversible under these conditions. This metal-free protocol is a general method for the oxidative generation of isobenzofurans and their subsequent conversion into polycyclic architectures.

Functionalization and Derivatization of the Phthalan Ring System

Once the phthalan core is synthesized, further molecular complexity can be introduced through functionalization and derivatization reactions. These methods allow for the modification of both the aromatic and heterocyclic portions of the molecule.

Csp2–H Functionalization Strategies on Aromatic Moieties

Direct Csp2–H functionalization is a powerful tool for modifying the aromatic rings of the phthalan system without the need for pre-installed functional groups. This approach can create new carbon-carbon or carbon-heteroatom bonds with high selectivity.

One innovative method involves thianthrenation, where a persistent sulfur-based radical is used to functionalize complex arenes with high positional selectivity. This reaction generates thianthrenium salts which act as versatile synthetic linchpins, ready to engage in further transformations through transition-metal or photoredox catalysis. This strategy offers a way to generate functional diversity with a level of selectivity that can be difficult to achieve with other methods.

Site-Selective Derivatization at Phthalan Ring Positions

Achieving site-selectivity in the derivatization of the phthalan ring is crucial for the synthesis of well-defined structures. Different catalytic systems have been developed to target specific positions on the phthalan core.

A gold-catalyzed direct azidation of the benzylic positions (C1 and C3) of phthalan derivatives using trimethylsilylazide (TMSN3) has been reported. This reaction introduces an azide (B81097) group at the N,O-acetal position, which can then serve as a leaving group for subsequent nucleophilic substitutions, allowing for one-pot transformations to 1-arylated phthalans.

Table 2: Examples of Site-Selective Derivatization of the Phthalan System

| Position | Reaction Type | Reagent/Catalyst | Functional Group Introduced |

|---|---|---|---|

| Benzylic (C1/C3) | Direct Azidation | Au catalyst / TMSN3 | Azide (-N3) |

This table summarizes catalytic methods for site-selective functionalization of the phthalan ring.

Related Heterocyclic Systems and Their Interconversion with Phthalans

The chemistry of phthalans is intricately linked with that of other related oxygen-containing heterocyclic systems, notably phthalides and isobenzofurans. The structural similarities and the ability to interconvert between these systems provide versatile synthetic routes for the preparation of complex molecules. This section explores the chemistry of phthalides and isobenzofurans and their roles in the synthesis and reactivity of phthalan derivatives.

Phthalides and their Transformation Pathways

Phthalides, or 3,1-dihydroisobenzofuran-1-ones, are bicyclic lactones that serve as important precursors for the synthesis of phthalan derivatives. A variety of synthetic methods have been developed to transform the lactone functionality of phthalides into the cyclic ether structure of phthalans.

One common transformation pathway involves the reduction of the phthalide (B148349) lactone. For instance, iron-catalyzed hydrosilylation has been shown to be an effective method for the conversion of phthalides to the corresponding phthalans. researchgate.net Similarly, ruthenium(II)-catalyzed reactions have been employed to generate phthalans from bromophthalides, highlighting the utility of transition metal catalysis in these transformations. researchgate.net

The synthesis of 3-substituted phthalides can be achieved through various C-H bond activation strategies. For example, the annulative coupling of benzoic acids and aromatic aldehydes, catalyzed by rhodium complexes, provides a direct route to 3-aryl phthalides. mdpi.com These substituted phthalides can then be further elaborated into more complex phthalan derivatives. Another approach involves the intramolecular Tishchenko-type lactonization of o-dialdehydes and o-ketobenzaldehydes, catalyzed by ruthenium hydrides, to yield phthalides and 3-substituted phthalides, respectively. mdpi.com Furthermore, a facile conversion of 2-formyl-arylketones into 3-substituted phthalides can be achieved through a Cannizarro-Tishchenko-type reaction under nucleophilic catalysis or photochemical conditions. organic-chemistry.org

The following table summarizes selected transformation pathways of phthalides to phthalans:

| Starting Material | Reagents and Conditions | Product | Reference |

| Phthalide | Fe catalyst, hydrosilylation | Phthalan | researchgate.net |

| Bromophthalide | Ru(II) catalyst | Phthalan | researchgate.net |

| 2-Acylarylcarboxylates | Ru-catalyzed asymmetric transfer hydrogenation, in situ lactonization | 3-substituted phthalide | organic-chemistry.org |

| 2-Alkylbenzoic acids | Electrochemical C(sp³)-H lactonization | Phthalide | organic-chemistry.org |

Isobenzofurans as Reactive Intermediates in Organic Synthesis

Isobenzofurans (IBFs) are highly reactive aromatic compounds with 10π-electrons that are often generated in situ as transient intermediates in organic synthesis. semanticscholar.orgrsc.org Their high reactivity stems from their propensity to undergo dimerization or polymerization. semanticscholar.orgrsc.org Despite their instability, IBFs are valuable intermediates for the construction of fused polycyclic aromatic compounds due to the ease with which their Diels-Alder adducts aromatize under acidic conditions. semanticscholar.orgrsc.org

A variety of methods have been developed to generate these reactive intermediates, including:

Retro Diels-Alder reactions semanticscholar.orgrsc.org

1,4-elimination of dihydroisobenzofuranols and their ethers semanticscholar.orgrsc.org

Isomerization of benzalphthalan semanticscholar.orgrsc.org

Enolization of phthalides semanticscholar.orgrsc.org

Transannular cyclization of carbenes, carbenoids, or Pummerer cations with adjacent carbonyl groups semanticscholar.orgrsc.org

Electrophilic cyclization of o-carbonylated phenylacetylenes semanticscholar.orgrsc.org

A significant pathway for the interconversion of phthalans and isobenzofurans is the oxidation of phthalan derivatives. semanticscholar.orgrsc.org Treatment of phthalans with an oxidant like p-chloranil at high temperatures can generate unstabilized isobenzofurans. semanticscholar.orgrsc.org These intermediates can then be trapped intramolecularly in a Diels-Alder reaction to form oxygen-bridged polycyclic compounds. semanticscholar.orgrsc.org This tandem oxidation/intramolecular Diels-Alder reaction sequence is a powerful tool for the synthesis of complex natural products. semanticscholar.orgrsc.org The cycloaddition has been shown to be reversible, leading to an equilibrium mixture of endo adducts. semanticscholar.orgrsc.org

The following table provides examples of reactions involving isobenzofurans as reactive intermediates:

| Reaction Type | Description | Reference |

| Intramolecular Diels-Alder Reaction | Unstabilized isobenzofurans, generated from the oxidation of phthalans, undergo intramolecular cycloaddition to yield endo cycloadducts exclusively. semanticscholar.orgrsc.org | semanticscholar.orgrsc.org |

| Formal Synthesis of (±)-morphine | An oxidative generation of an isobenzofuran (B1246724) from a phthalan derivative followed by an intramolecular Diels-Alder reaction was a key step in the formal synthesis of (±)-morphine. semanticscholar.org | semanticscholar.org |

The interconversion between phthalans, phthalides, and isobenzofurans provides a rich platform for the synthesis of diverse and complex molecular architectures. The ability to transition between these heterocyclic systems through various catalytic and stoichiometric reactions underscores their importance in modern synthetic organic chemistry.

Advanced Applications of Phthalan Chemistry in Synthetic Organic Chemistry

Phthalans as Versatile Building Blocks for Complex Molecular Architectures

The inherent reactivity of the phthalan (B41614) ring system, particularly when substituted with bulky and electronically influential groups like the three phenyl rings in Phthalan, 1,1,3-triphenyl- , makes it an attractive starting point for the construction of intricate molecular frameworks. The strategic placement of the phenyl groups influences the steric and electronic environment of the phthalan core, allowing for controlled and selective transformations.

While specific documented examples detailing the extensive use of Phthalan, 1,1,3-triphenyl- as a direct building block for a wide array of complex molecular architectures are not abundantly available in publicly accessible literature, the fundamental reactivity of the phthalan moiety suggests its potential in this capacity. The core structure can be envisioned as a precursor to larger, polycyclic aromatic systems or as a scaffold upon which additional complexity can be built. The phenyl substituents can serve as handles for further functionalization or as directing groups in subsequent reactions.

The general synthetic utility of phthalans as building blocks is well-established. They can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the elaboration of the core structure into more complex derivatives. The presence of the ether linkage within the five-membered ring offers a site for potential ring-opening reactions, which would unmask new functionalities and provide a pathway to different classes of compounds.

Stereoselective Transformations Utilizing Phthalan Scaffolds (e.g., Synthesis of Aminophthalans, Tetrahydroisoquinolines)

The rigid, bicyclic structure of the phthalan scaffold provides a valuable platform for stereocontrolled reactions. The spatial arrangement of substituents on the phthalan ring can effectively direct the approach of incoming reagents, leading to the formation of specific stereoisomers. This principle is particularly relevant in the synthesis of biologically important nitrogen-containing heterocycles such as aminophthalans and tetrahydroisoquinolines.

One notable application of the phthalan scaffold is in the stereoselective synthesis of 3-substituted tetrahydroisoquinolines. Research has demonstrated that the reductive opening of a phthalan, though not specifically the 1,1,3-triphenyl derivative, can generate a dianionic intermediate. The subsequent reaction of this intermediate with chiral N-tert-butylsulfinyl aldimines, in the presence of a zinc reagent, proceeds with high diastereoselectivity to afford N-tert-butylsulfinyl amino alcohols. These amino alcohols can then be cyclized to yield 3-substituted tetrahydroisoquinolines. This methodology highlights the potential of the phthalan core to serve as a chiral auxiliary or a directing group in the asymmetric synthesis of complex heterocyclic systems.

While direct examples of the synthesis of aminophthalans from Phthalan, 1,1,3-triphenyl- are not readily found in the surveyed literature, the general strategies for the amination of similar benzylic positions are well-known. These could potentially be adapted to the triphenylphthalan system, offering a route to chiral aminophthalan derivatives. The steric bulk of the three phenyl groups would likely play a significant role in the stereochemical outcome of such reactions, potentially leading to high levels of diastereoselectivity.

The synthesis of substituted tetrahydroisoquinolines from phthalan precursors represents a significant advancement in the construction of this important heterocyclic motif. A method involving the 4,4′-di-tert-butylbiphenyl-catalyzed lithiation of phthalan generates a functionalized benzyllithium (B8763671) species. This intermediate can then react with N-silylaldimines to produce amino alcohols, which are subsequently cyclized to form substituted tetrahydroisoquinolines.

| Starting Material | Reagents | Intermediate | Product | Stereoselectivity |

| Phthalan | 1. Lithium, DTBB 2. Chiral N-sulfinylimine, ZnMe2 | N-sulfinyl amino alcohol | 3-Substituted Tetrahydroisoquinoline | High diastereoselectivity |

| Phthalan | 1. Lithium, DTBB 2. N-silylaldimine | Amino alcohol | Substituted Tetrahydroisoquinoline | Not specified |

Innovative Reaction Development and Methodologies Enabled by Phthalan Reactivity

The unique reactivity of the phthalan ring system continues to inspire the development of novel synthetic methods. The inherent strain of the five-membered ring and the presence of the benzylic ether functionality make phthalans susceptible to a variety of transformations, leading to the formation of diverse and valuable chemical entities.

Recent advances in phthalan chemistry have showcased its participation in various cycloaddition reactions. For instance, rhodium-catalyzed [2+2+2] cycloaddition–aromatization reactions of 1,6-diynes with dihydrofurans have been shown to produce substituted phthalans. While not specific to the 1,1,3-triphenyl derivative, this methodology demonstrates the potential for constructing highly substituted phthalan cores.

Furthermore, the development of one-pot transformations starting from phthalan derivatives highlights the efficiency and versatility of this scaffold. Gold-catalyzed direct azidation of the benzylic position of phthalans using trimethylsilylazide yields 1-azidated products. These intermediates can then undergo subsequent arylation in the presence of a Lewis acid to afford 1-arylated phthalans in good yields. This type of sequential reaction, where the phthalan acts as a stable yet reactive intermediate, is a testament to its utility in modern synthetic chemistry.

The reactivity of the phthalan nucleus also extends to its ability to generate reactive intermediates. As mentioned previously, the reductive opening of phthalans can lead to the formation of functionalized organolithium species. These intermediates can then be trapped with a variety of electrophiles, providing a powerful tool for the construction of complex molecules with a high degree of functionalization. This approach opens up avenues for the synthesis of a wide range of substituted aromatic and heterocyclic compounds that would be challenging to access through other means.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Sustainable Phthalan (B41614) Synthesis

The future of phthalan synthesis is intrinsically linked to the principles of green chemistry. Researchers are actively pursuing the development of novel catalytic systems that offer high efficiency and selectivity while minimizing environmental impact. The emphasis is on moving away from stoichiometric reagents and harsh reaction conditions towards more sustainable alternatives.

Key research thrusts in this area include:

Earth-Abundant Metal Catalysis: There is a growing interest in replacing precious metal catalysts, such as those based on rhodium and palladium, with catalysts derived from more abundant and less toxic metals like iron and cobalt. For instance, cobalt-based metal-organic frameworks (Co-MOFs) have been explored for phthalan synthesis. researchgate.net

Heterogeneous and Recyclable Catalysts: To simplify purification and reduce waste, efforts are being directed towards developing solid-supported catalysts. An example is the use of a Rhodium-N-heterocyclic carbene (NHC) hybrid silica (B1680970) catalyst, which can be easily recovered and reused. researchgate.net

Aqueous Micellar Catalysis: This approach utilizes water as a solvent, employing surfactants to create micelles that act as nanoreactors. This can significantly reduce the reliance on volatile organic solvents, which are a major source of chemical waste. nih.govescholarship.org

Biocatalysis and Artificial Metalloenzymes: The use of enzymes or enzyme-inspired catalysts offers the potential for unparalleled selectivity under mild, environmentally benign conditions. Artificial metalloenzymes have already shown promise in the selective functionalization of the phthalan core. nih.gov

These sustainable approaches aim to make the synthesis of complex phthalan derivatives more economically viable and environmentally responsible. frontiersin.org

Table 1: Comparison of Catalytic Systems for Sustainable Phthalan Synthesis

| Catalytic System | Advantages | Challenges |

|---|---|---|

| Earth-Abundant Metal Catalysts | Lower cost, reduced toxicity. | Often require optimization to match the activity of precious metals. |

| Heterogeneous Catalysts | Ease of separation, reusability, potential for continuous flow processes. nih.gov | Potential for leaching of the active metal, may exhibit lower activity than homogeneous counterparts. |

| Aqueous Micellar Catalysis | Use of water as a green solvent, enhanced reaction rates, catalyst recyclability. escholarship.org | Surfactant compatibility with all substrates and reagents can be a limitation. |

| Biocatalysis | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions. | Limited substrate scope, enzyme stability can be a concern. |

Computational Design and Prediction of Phthalan-Based Molecules and Their Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design of molecules and the prediction of their properties before their synthesis in the laboratory. For phthalan-based systems, computational methods are being used to accelerate the discovery of new derivatives with tailored functionalities.

Emerging computational strategies include:

Density Functional Theory (DFT) Calculations: DFT is widely used to investigate the electronic structure, stability, and reactivity of phthalan derivatives. mdpi.comnih.gov These calculations can predict reaction pathways, identify the most likely sites for chemical attack, and explain observed selectivity. For example, DFT can be used to calculate the HOMO-LUMO gap, which provides insights into the electronic properties and potential reactivity of a molecule. mdpi.com

Molecular Docking and Dynamics Simulations: For phthalans designed for biological applications, molecular docking can predict how they will bind to a specific protein target. Molecular dynamics simulations can then be used to study the stability of the resulting complex over time, providing a more dynamic picture of the interaction. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building computational models that correlate the structural features of a series of phthalan derivatives with their observed activity, researchers can predict the properties of new, unsynthesized compounds.

These computational approaches not only rationalize experimental findings but also guide the design of future experiments, saving significant time and resources.

Exploration of New Reactivity Modes and Selective Functionalization Strategies

While the core synthesis of the phthalan ring system is well-established, researchers are now exploring novel ways to modify and functionalize this scaffold with high precision. The goal is to develop methods that can selectively introduce new functional groups at specific positions, which is crucial for creating complex molecules with desired properties.

Current areas of exploration are:

C–H Bond Functionalization: This strategy aims to directly convert the carbon-hydrogen bonds on the phthalan structure into new carbon-carbon or carbon-heteroatom bonds. researchgate.net This is a highly atom-economical approach as it avoids the need for pre-functionalized starting materials. chemrxiv.org Recent work has demonstrated the remarkable site-selective functionalization of C–H bonds in phthalan derivatives using artificial metalloenzymes, allowing for the differentiation between two chemically similar methylene (B1212753) positions. nih.gov

Oxidative Generation of Isobenzofurans: Phthalans can serve as stable precursors to highly reactive isobenzofurans. chemrxiv.org By treating phthalans with an oxidizing agent, isobenzofurans can be generated in situ and trapped in cycloaddition reactions, such as the Diels-Alder reaction. nih.gov This provides a powerful method for constructing complex polycyclic architectures. researchgate.net

Late-Stage Functionalization: This concept involves introducing functional groups into a complex molecule at a late stage of the synthesis. This is particularly valuable for creating a diverse library of related compounds from a common phthalan intermediate, facilitating the rapid exploration of structure-activity relationships. bbk.ac.uk

These new reactivity modes are expanding the synthetic toolbox available for working with phthalans, enabling the creation of previously inaccessible molecular structures.

Advanced Spectroscopic Characterization Techniques for Elucidating Intricate Phthalan Structures

As the complexity of synthesized phthalan derivatives increases, so does the need for powerful analytical techniques to unambiguously determine their three-dimensional structures. While standard techniques remain important, advanced methods and their synergistic combinations are becoming crucial for detailed structural elucidation.

Key techniques for characterizing complex phthalan structures include:

Single-Crystal X-ray Diffraction (SCXRD): This remains the gold standard for determining the precise 3D arrangement of atoms in a molecule, provided that a suitable single crystal can be grown. bbk.ac.uk It provides definitive information on bond lengths, bond angles, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for studying the structure of molecules in solution. researchgate.net Advanced multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) can be used to map out the connectivity and spatial proximity of all atoms in a complex phthalan derivative.

Synergistic Use of NMR and X-ray Crystallography: These two techniques are highly complementary. nih.govscispace.com NMR can provide information on the dynamic behavior of a molecule in solution, while X-ray crystallography gives a static picture of the molecule in the solid state. nih.gov Using both methods can provide a more complete understanding of a molecule's structure and conformational preferences.

Computational and Spectroscopic Integration: Combining experimental data from techniques like FT-IR with computational analyses such as Hirshfeld surface analysis can offer deeper insights into intermolecular interactions and crystal packing. mdpi.com

The application of these advanced characterization methods is essential for confirming the structures of novel phthalan compounds and understanding their structure-property relationships.

Q & A

Q. What protocols ensure reproducibility in environmental leaching studies of 1,1,3-triphenylphthalan from composite materials?

- Methodological Answer : Standardize material thickness, surface area, and agitation rates in leaching experiments. Use isotope dilution mass spectrometry (e.g., ¹³C-labeled analogs) to correct for matrix effects. Report data using ICH Q2(R1) validation guidelines for precision/accuracy .

Tables for Key Data

| Synthetic Byproduct | Detection Method | Mitigation Strategy |

|---|---|---|

| PhₓPCl₃₋ₓ | ³¹P NMR | Adjust stoichiometry of reactants |